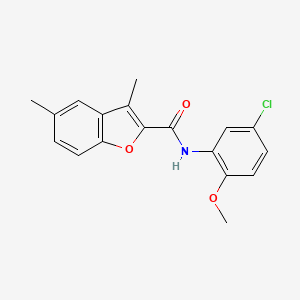![molecular formula C16H19ClN2O B5783208 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, also known as CPP or CPPene, is a compound that has been studied for its potential use in scientific research. CPPene is a selective inhibitor of the enzyme protein kinase C (PKC), which plays a role in many cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene selectively inhibits PKC, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various signals, including growth factors and hormones, and plays a role in the regulation of cell proliferation and survival. By inhibiting PKC, 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has several advantages for lab experiments, including its selectivity for PKC and its ability to inhibit cancer cell growth. However, 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can be difficult to synthesize and purify, and its effects on normal cells and tissues are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene. One area of focus is the development of more efficient synthesis methods for 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene, which could increase its availability for research. Another area of focus is the study of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene's effects on normal cells and tissues, which could help to better understand its potential as a cancer treatment. Additionally, the development of new PKC inhibitors based on the structure of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene could lead to the discovery of more effective cancer treatments.
Synthesemethoden
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can be synthesized using a multi-step process starting with the reaction of 4-chlorobenzaldehyde and furfural to form 5-(4-chlorophenyl)-2-furfural. This intermediate is then reacted with 4-methylpiperazine to form 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene. The purity of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can be increased through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has been studied for its potential use in cancer research, as PKC is known to be involved in the development and progression of many types of cancer. 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied in clinical trials for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-18-8-10-19(11-9-18)12-15-6-7-16(20-15)13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLIEXZVXLFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5420051 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)


![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)

![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)

![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)